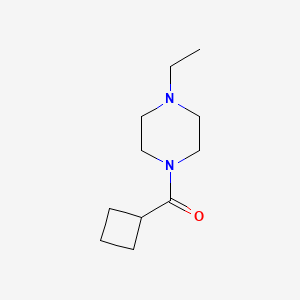

CYCLOBUTYL(4-ETHYLPIPERAZINO)METHANONE

Description

Properties

IUPAC Name |

cyclobutyl-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-12-6-8-13(9-7-12)11(14)10-4-3-5-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZAYPZIQRRSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(4-ethylpiperazino)methanone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction where a suitable cyclobutyl halide reacts with the piperazine derivative.

Ethylation: The final step involves the ethylation of the piperazine ring, which can be achieved using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of cyclobutyl(4-ethylpiperazino)methanone may involve large-scale batch or continuous flow processes, optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-ethylpiperazino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Amines, Thiols

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols, Amines

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Cyclobutyl(4-ethylpiperazino)methanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclobutyl(4-ethylpiperazino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone (CAS 898789-41-8)

- Molecular Formula : C₁₇H₂₄N₂O

- Molecular Weight : 272.39 g/mol

- Key Features: Incorporates a phenyl ring with a 4-methylpiperazinomethyl substituent and a cyclobutyl ketone group.

- Comparison: The phenyl group and methylpiperazinomethyl chain increase molecular weight and steric bulk compared to cyclobutyl(4-ethylpiperazino)methanone. The ethyl vs. methyl substitution on the piperazine may alter lipophilicity and hydrogen-bonding capacity .

Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole)

- Molecular Formulas : C₃H₄N₈O (tetrazole oxime), C₂H₄N₁₀O (bis-tetrazole)

- Decomposition Temperatures : 288.7°C and 247.6°C, respectively.

- Key Features : Stabilized by extensive hydrogen-bonding networks between tetrazole rings.

- Comparison: These compounds exhibit higher thermal stability than typical methanone derivatives, suggesting that cyclobutyl(4-ethylpiperazino)methanone’s stability may depend on its ability to form intermolecular H-bonds via the piperazine nitrogen .

Research Findings

Thermal and Structural Stability

- The tetrazole-based methanones decompose at high temperatures (247–289°C) due to robust H-bonding, whereas piperazine-containing analogs like cyclobutyl(4-ethylpiperazino)methanone may have lower thermal stability unless stabilized by similar interactions .

Substituent Effects

- Cyclobutyl vs. Phenyl Groups: The absence of a phenyl ring in the target compound reduces molecular weight and may increase solubility in non-polar solvents compared to the analog .

Data Tables

Table 1: Comparative Properties of Cyclobutyl(4-ethylpiperazino)methanone and Analogs

*Estimated based on structural components.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing CYCLOBUTYL(4-ETHYLPIPERAZINO)METHANONE in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling reactions between cyclobutyl carbonyl precursors and 4-ethylpiperazine derivatives. Key steps include:

- Catalyst Selection : Use of coupling agents like EDCl/HOBt to facilitate amide bond formation.

- Purification : Column chromatography (e.g., silica gel) or preparative HPLC to isolate the compound from byproducts.

- Analytical Validation : Confirm structure via -NMR (e.g., cyclobutyl proton signals at δ 2.5–3.0 ppm) and mass spectrometry (MS) for molecular ion verification .

Q. How can researchers characterize the structural integrity of CYCLOBUTYL(4-ETHYLPIPERAZINO)METHANONE?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Assign peaks for cyclobutyl (δ 1.8–2.2 ppm, multiplet) and piperazine protons (δ 2.5–3.5 ppm).

- FT-IR : Confirm carbonyl stretch (~1650–1750 cm) and tertiary amine bands (~1100–1250 cm).

- Reference Standards : Cross-validate spectral data with NIST Chemistry WebBook entries for analogous methanone derivatives .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound during synthesis?

- Methodological Answer :

- Chromatographic Separation : Use HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities.

- Reference Standards : Compare retention times and spectral data to known impurities (e.g., EP-grade impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone) .

- Quantification : Calculate impurity levels via peak area normalization, ensuring compliance with ICH guidelines (<0.15% for unknown impurities).

Q. What strategies are effective for resolving discrepancies in reported pharmacological activity data?

- Methodological Answer :

- In Silico Modeling : Perform molecular docking studies to predict binding affinity toward targets (e.g., serotonin or dopamine receptors).

- In Vitro Validation : Use competitive receptor-binding assays (e.g., radioligand displacement) under standardized buffer conditions (pH 7.4, 37°C).

- Data Reconciliation : Cross-check experimental protocols (e.g., cell line specificity, incubation times) to identify variables affecting reproducibility .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC-UV.

- Degradation Pathways : Identify hydrolytic or oxidative byproducts (e.g., piperazine ring cleavage) using LC-MS/MS.

- Recommendations : Store lyophilized samples at -20°C in amber vials to minimize photodegradation .

Q. What advanced techniques are recommended for elucidating metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor, followed by LC-HRMS to detect phase I/II metabolites.

- Isotope Labeling : Use -labeled cyclobutyl groups to track metabolic fate via isotopic patterns in MS data.

- Cross-Species Comparison : Compare metabolite profiles across species to predict human pharmacokinetics .

Data Contradiction Analysis

Q. How should conflicting solubility data from different studies be addressed?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method with buffered solutions (pH 1.2–7.4) at 25°C.

- Co-Solvent Systems : Test solubility in DMSO/PEG-400 mixtures (e.g., 10% v/v) to mimic physiological conditions.

- Validation : Compare results with published databases (e.g., NIST solubility parameters) to identify outliers .

Q. What methodologies mitigate variability in bioactivity assays for this compound?

- Methodological Answer :

- Assay Optimization : Pre-equilibrate reagents (e.g., ATP for kinase assays) to minimize temperature-dependent variability.

- Internal Controls : Include reference inhibitors (e.g., ketanserin for 5-HT assays) to normalize inter-experimental data.

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.